molecular formula C11H10N4O2 B2656101 N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide CAS No. 477850-41-2

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide

Cat. No.: B2656101
CAS No.: 477850-41-2
M. Wt: 230.227
InChI Key: SHPRDCQHXBUNMJ-UHFFFAOYSA-N
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Description

N-[(1E)-(Hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide is a benzamide derivative of significant interest in medicinal chemistry and pharmacological research. The compound's core structure, which incorporates an imidazolylbenzamide scaffold, has been identified in scientific literature as a viable moiety for producing class III cardiac electrophysiological activity . Research into related structural analogs indicates that such compounds function as selective class III antiarrhythmic agents, which work by prolonging the action potential duration through the blockade of potassium channels . Furthermore, the benzimidazole and hydroxyimino pharmacophores present in this molecule are recognized as privileged structures in drug discovery . These motifs are frequently investigated for their potential to interact with critical biological targets, showing promise in the development of novel antimicrobial, anticancer, and antiprotozoal agents . The presence of the hydroxyimino group adjacent to the benzamide linkage provides a versatile functional handle for further chemical exploration and structure-activity relationship (SAR) studies, making this compound a valuable intermediate for the synthesis and optimization of new biologically active molecules. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(E)-hydroxyiminomethyl]-2-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-11(13-7-14-17)9-3-1-2-4-10(9)15-6-5-12-8-15/h1-8,17H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPRDCQHXBUNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC=NO)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C=N/O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms, which provide better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the hydroxyimino group produces amines .

Scientific Research Applications

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydroxyimino group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Structural Features Biological Activity Key Findings Reference ID
RS150D (Oxime derivative) Contains hydroxyimino, imidazole, triazole, and benzamide groups Reactivator of tabun-inhibited human acetylcholinesterase (hAChE) Demonstrated 40% reactivation efficiency at 100 µM; superior BBB permeability due to uncharged state 20
6a (N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide) Imidazol-1-yl benzamide with diethylaminoethyl chain Class III antiarrhythmic agent Exhibited potency comparable to sematilide in vitro; effective in vivo against reentrant arrhythmias 17
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazol-1-yl benzamide with halogenated aryl substituent Anticancer (cervical cancer) Highest activity among synthesized derivatives in cytotoxicity assays 10
Compound 3a (N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide) Benzimidazole-methyl benzamide with chloro substituent Anti-inflammatory and analgesic Significant reduction in paw edema (45%) at 100 mg/kg; low gastric toxicity 12
(E)-N-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4-(3,5-dimethoxystyryl)benzamide (8d) Styryl-substituted benzamide with imidazole-phenylethyl chain CYP24A1 inhibitor Potent inhibition of vitamin D metabolism (IC₅₀ = 0.8 µM) 4

Structural and Functional Divergences

  • Hydroxyimino Group: The presence of the (1E)-hydroxyimino group in the target compound distinguishes it from analogues like 6a or 8d. This group enhances nucleophilic reactivity, making it critical for reactivating phosphorylated enzymes (e.g., RS150D in ). In contrast, compounds lacking this moiety rely on imidazole or benzamide interactions for activity.
  • Substituent Effects: Halogenation (e.g., 4-chloro in ) or styryl groups (e.g., 8d in ) modulate lipophilicity and target binding. The hydroxyimino group may reduce lipophilicity compared to halogenated derivatives, affecting bioavailability.
  • Synthetic Routes : The target compound’s synthesis likely parallels methods for RS150D, involving hydrazide coupling or Mannich reactions (). However, styryl-substituted derivatives () require additional steps for olefin formation.

Pharmacological and Mechanistic Insights

  • Imidazole-free analogues (e.g., 2-PAM) show lower efficacy, underscoring the synergy between imidazole and hydroxyimino motifs.
  • Antiarrhythmic vs. Anticancer Activity : While 6a () targets cardiac ion channels via imidazole-electrostatic interactions, the anticancer derivative in relies on halogen-π interactions with DNA or kinases.

Biological Activity

N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide, also known as a benzimidazole derivative, has garnered attention in recent years for its potential biological activities. This compound exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O2C_{11}H_{10}N_{4}O_{2} with a molecular weight of approximately 218.22 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases involved in cancer progression. For instance, it has an IC50 value of 0.022 µM against GSK-3α/β and 0.009 µM against VEGFR2, indicating potent activity against these targets .
Kinase Target IC50 (µM)
GSK-3α/β0.022
VEGFR20.009
CDK10.18
CDK20.7

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Study 1: Anticancer Efficacy

A study conducted by Bansal et al. (2021) explored the efficacy of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an observed IC50 value of approximately 15 µM after 48 hours of exposure.

Study 2: Anti-inflammatory Mechanism

Research published by Akhtar et al. (2017) demonstrated that this compound effectively inhibited the NF-kB signaling pathway in human endothelial cells, leading to decreased expression of inflammatory mediators.

Q & A

Basic: What synthetic strategies are recommended for preparing N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols starting with functionalized benzimidazole intermediates. For example, hydrazine carboxamide derivatives (e.g., compound 4t in ) are synthesized via condensation of 1H-benzimidazole-2-thiol with hydrazine derivatives under reflux conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in imidazole functionalization.
  • Catalysis : Acidic or basic conditions (e.g., H₂SO₄ or NaHCO₃) can drive imine formation .
  • Temperature control : Microwave-assisted synthesis (e.g., 100–150°C) reduces reaction time and improves yield .
    Characterization via FT-IR (C=N stretch at ~1742 cm⁻¹) and ¹H-NMR (δ 12.12 ppm for NHC=O) confirms structural integrity .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H-NMR : Detect aromatic protons (δ 7.22–7.72 ppm) and exchangeable NH signals (δ ~12.12 ppm) to verify the hydroxyimino and benzamide groups .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1632 cm⁻¹, C=N at ~1742 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/O percentages .

Advanced: How can researchers resolve contradictions in reported biological activity data for imidazole-benzamide derivatives?

Answer:
Contradictions often arise from differences in assay conditions or target specificity. For example:

  • Enzyme inhibition : CYP24A1 inhibitors () require strict control of assay parameters (e.g., substrate concentration, pH) to ensure reproducibility.
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. methylsulfanyl groups) on binding affinity using docking studies (e.g., AutoDock Vina) .
  • Statistical validation : Use ANOVA to assess inter-laboratory variability in IC₅₀ values .

Advanced: What mechanistic hypotheses explain the interaction of this compound with biological targets like enzymes or receptors?

Answer:
The imidazole moiety likely coordinates with metal ions (e.g., Zn²⁺ in enzyme active sites), while the hydroxyimino group participates in hydrogen bonding. suggests:

  • π-Stacking interactions : The benzamide aromatic ring may bind hydrophobic pockets in proteins.
  • Electrophilic reactivity : The hydroxyimino methyl group could act as a Michael acceptor, modifying cysteine residues in target enzymes .
    Computational modeling (e.g., molecular dynamics simulations) can validate these hypotheses .

Advanced: How does structural modification of the hydroxyimino or imidazole groups impact physicochemical properties and bioactivity?

Answer:

  • Hydroxyimino substitution : Replacing the hydroxyl group with methoxy (e.g., ) increases lipophilicity (logP ↑), enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Imidazole functionalization : Adding electron-withdrawing groups (e.g., -SO₂CH₃) improves metabolic stability but may reduce target affinity .
  • Quantitative SAR (QSAR) : Use descriptors like Hammett constants (σ) to predict bioactivity trends .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for baseline separation of imidazole derivatives .
  • Recrystallization : Methanol/water mixtures (e.g., 70:30 v/v) yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How can researchers design experiments to elucidate the compound’s metabolic pathways?

Answer:

  • In vitro assays : Incubate with liver microsomes (e.g., human CYP3A4) and monitor metabolites via LC-MS/MS .
  • Isotopic labeling : ¹⁴C-labeled hydroxyimino groups track metabolic cleavage sites .
  • Computational tools : Software like Meteor (Lhasa Ltd.) predicts phase I/II metabolism based on structural motifs .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

  • Matrix interference : Plasma proteins may bind the compound, requiring protein precipitation (e.g., acetonitrile) or solid-phase extraction .
  • Detection sensitivity : LC-ESI-MS/MS in MRM mode enhances specificity for low-concentration samples (LOQ < 1 ng/mL) .
  • Stability issues : Stabilize hydroxyimino groups by storing samples at -80°C and adding antioxidants (e.g., ascorbic acid) .

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